ME3221

Description

Properties

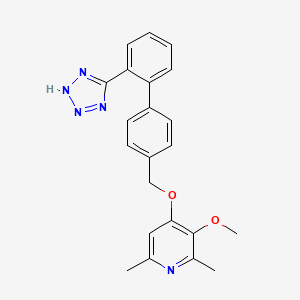

CAS No. |

139958-16-0 |

|---|---|

Molecular Formula |

C22H21N5O2 |

Molecular Weight |

387.4 g/mol |

IUPAC Name |

3-methoxy-2,6-dimethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]pyridine |

InChI |

InChI=1S/C22H21N5O2/c1-14-12-20(21(28-3)15(2)23-14)29-13-16-8-10-17(11-9-16)18-6-4-5-7-19(18)22-24-26-27-25-22/h4-12H,13H2,1-3H3,(H,24,25,26,27) |

InChI Key |

FTDRSCZZEUAAIP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)OC)OCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-methoxy-2,6-dimethyl-4-((2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl)methoxy)pyridine ME 3221 ME-3221 ME3221 |

Origin of Product |

United States |

Foundational & Exploratory

ME3221: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core mechanism of action of ME3221, a novel therapeutic agent. The information presented is collated from preclinical and pharmacological studies to support further research and development efforts.

Core Mechanism of Action: Angiotensin II Receptor Antagonism

This compound is characterized as a surmountable angiotensin AT1 receptor antagonist.[1] Its primary pharmacological effect is the competitive inhibition of the angiotensin II receptor, a key component of the Renin-Angiotensin System (RAS). This system plays a crucial role in regulating blood pressure and fluid balance. By blocking the AT1 receptor, this compound prevents the binding of angiotensin II, a potent vasoconstrictor. This action leads to vasodilation and a subsequent reduction in blood pressure.[1]

The pharmacological activity of this compound has been demonstrated in several animal models, where it effectively antagonized the pressor responses induced by angiotensin II.[1] Notably, its effects are specific to the angiotensin II pathway, as it does not interfere with bradykinin-induced depressor responses.[1]

Signaling Pathway

The mechanism of this compound involves the interruption of the Renin-Angiotensin System (RAS) signaling cascade at the level of the AT1 receptor.

Figure 1. This compound Mechanism of Action within the Renin-Angiotensin System

Pharmacological Profile and Efficacy

This compound has demonstrated significant antihypertensive effects in preclinical models. Its efficacy has been compared with other angiotensin receptor antagonists, such as losartan.

Quantitative Data Summary

| Compound | Target | Potency (in vitro) | Antihypertensive Effect (in vivo) | ED25 Value (vs. Losartan) |

| This compound | Angiotensin AT1 Receptor | - | Lowers blood pressure in renal and spontaneously hypertensive rats.[1] | 3 times that of losartan[1] |

| EF2831 (Metabolite) | Angiotensin AT1 Receptor | 1/30th of this compound[1] | Equal to or 1/3rd of this compound[1] | - |

| Losartan | Angiotensin AT1 Receptor | - | Lowers blood pressure. | - |

Experimental Protocols

The pharmacological characterization of this compound involved several key in vivo and in vitro experiments.

In Vivo Antagonism of Angiotensin II-Induced Pressor Responses

-

Animal Models: Normotensive rats and marmosets.

-

Methodology:

-

Animals were anesthetized.

-

A baseline pressor response to an intravenous injection of angiotensin II was established.

-

This compound was administered intravenously.

-

The pressor response to a subsequent injection of angiotensin II was measured to determine the antagonistic effect of this compound.

-

For comparison, the effect of this compound on bradykinin-induced depressor responses was also assessed.

-

Antihypertensive Effects in Hypertensive Models

-

Animal Models:

-

Renal Hypertensive Rats (RHR)

-

Spontaneously Hypertensive Rats (SHR)

-

-

Methodology:

-

Baseline systolic blood pressure was measured in conscious rats using the tail-cuff method.

-

This compound or a vehicle control was administered orally.

-

Systolic blood pressure was monitored at various time points post-administration to evaluate the antihypertensive effect.

-

For chronic studies, this compound was administered repeatedly over a specified period, and blood pressure and heart rate were monitored regularly.

-

Experimental Workflow for Preclinical Evaluation

References

ME3221: A Technical Whitepaper on a Surmountable Angiotensin AT1 Receptor Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

ME3221 is a potent and selective, nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor. Characterized as a surmountable antagonist, this compound competitively inhibits the binding of angiotensin II to the AT1 receptor, leading to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure. Preclinical studies, particularly in rodent models of hypertension, have demonstrated its efficacy in lowering blood pressure and preventing serious hypertensive complications. This document provides a comprehensive technical overview of this compound, summarizing available data on its pharmacology, mechanism of action, and preclinical performance. It is intended to serve as a resource for researchers and professionals in the field of cardiovascular drug discovery and development.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide angiotensin II is the primary effector of the RAS, exerting its physiological effects through binding to specific G protein-coupled receptors, most notably the AT1 receptor. Activation of the AT1 receptor by angiotensin II triggers a cascade of intracellular signaling events, culminating in vasoconstriction, aldosterone secretion, and cellular growth and proliferation. Chronic activation of this system is a key contributor to the pathophysiology of hypertension and related cardiovascular diseases.

Angiotensin II receptor blockers (ARBs) are a class of drugs that selectively antagonize the AT1 receptor, thereby inhibiting the actions of angiotensin II. This compound is one such molecule, distinguished by its surmountable mechanism of antagonism. This contrasts with insurmountable antagonists, which dissociate from the receptor much more slowly, leading to a longer duration of action. The therapeutic implications of surmountable versus insurmountable antagonism are a subject of ongoing research.

Mechanism of Action: Surmountable AT1 Receptor Antagonism

This compound functions as a competitive antagonist at the angiotensin AT1 receptor.[1] This means that this compound and the endogenous ligand, angiotensin II, bind to the same site on the receptor in a reversible manner. The binding of this compound precludes the binding of angiotensin II, thereby blocking the initiation of the downstream signaling cascade that leads to a pressor response.

The "surmountable" nature of this compound's antagonism signifies that the inhibitory effect of this compound can be overcome by increasing the concentration of the agonist, angiotensin II. This is a key characteristic of competitive antagonism. In contrast, an insurmountable antagonist's effect cannot be completely reversed by increasing the agonist concentration.

Angiotensin II Signaling Pathway

The binding of angiotensin II to the AT1 receptor initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway, which is the target of this compound's inhibitory action.

Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.

Quantitative Data

A thorough review of publicly available scientific literature did not yield specific quantitative values for the binding affinity (IC50 or Ki) or detailed pharmacokinetic parameters for this compound. The following tables are structured to present this data; however, the specific values remain to be determined from non-public sources or further experimental work.

In Vitro Binding Affinity

| Compound | Receptor | Assay Type | IC50 / Ki | Reference |

| This compound | Angiotensin AT1 | Radioligand Binding Assay | Data Not Found | - |

| EF2831 (metabolite) | Angiotensin AT1 | Radioligand Binding Assay | ~30x less potent than this compound | [1] |

In Vivo Efficacy in Hypertensive Rat Models

| Animal Model | Compound | Dose | Effect on Systolic Blood Pressure (SBP) | Reference |

| Spontaneously Hypertensive Rats (SHR) | This compound | Not Specified | ED25 value was 3 times that of losartan | [1] |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | This compound | 10 mg/kg/day (oral) | Significantly reduced SBP compared to control | |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Losartan | 10 mg/kg/day (oral) | Significantly reduced SBP compared to control | |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Enalapril | 10 mg/kg/day (oral) | Significantly reduced SBP compared to control |

Pharmacokinetic Parameters in Rats

| Compound | Parameter | Value | Route of Administration | Reference |

| This compound | Cmax | Data Not Found | Oral | - |

| Tmax | Data Not Found | Oral | - | |

| t1/2 (half-life) | Data Not Found | Oral | - | |

| Bioavailability | Data Not Found | Oral | - |

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the evaluation of an AT1 receptor antagonist like this compound.

AT1 Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the in vitro binding affinity of this compound for the angiotensin AT1 receptor.

Materials:

-

Radioligand (e.g., 125I-[Sar1,Ile8]Angiotensin II)

-

Cell membranes expressing the human AT1 receptor

-

This compound at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and fluid

Protocol:

-

A competitive binding assay is set up in microtiter plates.

-

To each well, add a fixed concentration of the radioligand and varying concentrations of this compound.

-

Control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled AT1 antagonist like losartan) are included.

-

The binding reaction is initiated by the addition of the cell membrane preparation.

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

Caption: Workflow for a competitive AT1 receptor binding assay.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats

Objective: To evaluate the antihypertensive effect of this compound in a relevant animal model of hypertension.

Materials:

-

Spontaneously Hypertensive Rats (SHR) or Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

-

This compound formulated for oral administration

-

Vehicle control

-

Blood pressure measurement system (e.g., tail-cuff method or telemetry)

Protocol:

-

Male SHR or SHRSP are acclimated to the laboratory conditions.

-

Baseline systolic blood pressure (SBP) and heart rate are measured for several days to establish a stable baseline.

-

The animals are randomly assigned to treatment groups: vehicle control, this compound (at various doses), and potentially a positive control (e.g., losartan).

-

The compounds are administered orally once daily for a predetermined period (e.g., several weeks or months).

-

SBP and heart rate are measured at regular intervals throughout the study.

-

At the end of the study, animals may be euthanized, and organs (e.g., heart, kidneys) collected for histological analysis to assess end-organ damage.

-

The data is statistically analyzed to compare the effects of this compound with the vehicle control and positive control groups.

Preclinical Findings

Studies in aged stroke-prone spontaneously hypertensive rats (SHRSP) have demonstrated the protective effects of long-term oral administration of this compound. At a dose of 10 mg/kg/day, this compound was shown to:

-

Suppress mortality.

-

Prevent hypertensive complications such as cerebral apoplexy (hemorrhage), increased proteinuria, and cardiac hypertrophy.

-

Reduce systolic blood pressure more effectively than losartan and enalapril in this model.

The protective activity of this compound was found to be comparable to that of the insurmountable antagonist losartan and the ACE inhibitor enalapril.

Active Metabolite: EF2831

This compound is metabolized to EF2831, which is also a surmountable angiotensin AT1 receptor antagonist.[1] In vitro, EF2831 is reported to be approximately 1/30th as potent as the parent compound, this compound.[1] However, in in vivo experiments, its potency was observed to be equal to or about one-third of that of this compound.[1]

Clinical Development Status

A comprehensive search of publicly available clinical trial registries did not reveal any clinical trials for this compound in human subjects. This suggests that the compound may not have progressed to clinical development or that any such studies are not publicly disclosed.

Conclusion

References

Pharmacological Profile of ME3221: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME3221 is a potent and selective, surmountable antagonist of the angiotensin II type 1 (AT1) receptor. Preclinical studies have demonstrated its efficacy in lowering blood pressure in various animal models of hypertension and protecting against end-organ damage. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and available pharmacokinetic data. Detailed experimental methodologies for key studies and visualizations of relevant signaling pathways are also presented to facilitate a deeper understanding of this compound for research and drug development professionals.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and its dysregulation is a key factor in the pathophysiology of hypertension and related cardiovascular diseases. The primary effector of the RAS, angiotensin II, exerts its physiological effects by binding to the AT1 receptor, a G-protein coupled receptor. Antagonism of the AT1 receptor is a well-established therapeutic strategy for the management of hypertension. This compound, with the chemical name 3-methoxy-2,6-dimethyl-4-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methoxy]pyridine, is a nonpeptide AT1 receptor antagonist that has been investigated for its antihypertensive potential.[1] This document details the core pharmacological characteristics of this compound.

Mechanism of Action

This compound functions as a competitive and surmountable antagonist at the angiotensin II type 1 (AT1) receptor.[1][2] By selectively binding to the AT1 receptor, this compound prevents the binding of the endogenous ligand, angiotensin II. This blockade inhibits the downstream signaling cascades initiated by angiotensin II, which include vasoconstriction, aldosterone secretion, and cellular growth and proliferation.[1]

AT1 Receptor Signaling Pathway

The binding of angiotensin II to the AT1 receptor activates multiple intracellular signaling pathways. This compound, by blocking this initial step, abrogates these downstream effects. The primary signaling pathway involves the coupling of the AT1 receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), both contributing to cellular responses such as smooth muscle contraction. The AT1 receptor can also couple to other G proteins and activate G-protein independent pathways involving β-arrestin, as well as transactivate receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).

In Vitro Pharmacology

The in vitro pharmacological properties of this compound and its active metabolite, EF2831, have been characterized through radioligand binding assays and functional studies.

Receptor Binding Affinity

This compound demonstrates high affinity and selectivity for the AT1 receptor. Notably, species differences in binding affinity have been observed.

| Compound | Species | Tissue/Preparation | Radioligand | Ki (nM) |

| This compound | Rat | Liver Membranes | [125I]Angiotensin II | 2.55[3] |

| Rabbit | Aorta Membranes | [125I]Angiotensin II | 3.84[3] | |

| Dog | Liver Membranes | [125I]Angiotensin II | 122[3] | |

| Dog | Aorta Membranes | [125I]Angiotensin II | 84.5[3] | |

| EF2831 | - | - | - | Potency 1/30th of this compound[1] |

Table 1: In Vitro Receptor Binding Affinity of this compound.

Functional Antagonism

Functional assays have confirmed the antagonistic activity of this compound. It has been shown to inhibit the contractile response to angiotensin II in isolated rabbit aortic strips.[4]

| Compound | Assay | Tissue | Parameter | Value |

| This compound | Angiotensin II-induced contraction | Rabbit Aorta | Antagonism | Surmountable[1] |

Table 2: In Vitro Functional Activity of this compound.

In Vivo Pharmacology

The antihypertensive effects of this compound have been evaluated in several animal models of hypertension.

Antihypertensive Efficacy

This compound effectively lowers blood pressure in both renal hypertensive rats and spontaneously hypertensive rats (SHR).[1] Repeated administration to SHR resulted in a stable and long-lasting antihypertensive effect without affecting heart rate.[1]

| Model | Species | Route of Administration | Effect | Comparative Potency |

| Renal Hypertensive Rats | Rat | Oral | Blood pressure reduction | ED25 value 3 times that of losartan[1] |

| Spontaneously Hypertensive Rats (SHR) | Rat | Oral | Stable and long-lasting blood pressure reduction | - |

| Angiotensin II-induced pressor response | Rat, Marmoset | - | Antagonized | - |

Table 3: In Vivo Antihypertensive Efficacy of this compound.

Protection Against End-Organ Damage

In salt-loaded, stroke-prone spontaneously hypertensive rats (SHRSP), long-term oral administration of this compound demonstrated significant protective effects against hypertensive complications.

| Complication | Effect of this compound (10 mg/kg/day) |

| Mortality | Suppressed[2] |

| Cerebral Apoplexy | Suppressed[2] |

| Renal Injury (Proteinuria) | Reduced[2] |

| Cardiac Hypertrophy | Reduced[2] |

Table 4: Protective Effects of this compound in Salt-Loaded SHRSP.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been investigated in preclinical species.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is reported to have high bioavailability in rats and dogs.[5] It is metabolized to an active metabolite, EF2831 (3-hydroxy-2,6-dimethyl-4-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methoxy]pyridine).[1] In vivo, the potency of EF2831 is comparable to or about one-third of that of this compound.[1]

| Species | Bioavailability | Active Metabolite |

| Rat | High[5] | EF2831[1] |

| Dog | High[5] | EF2831[1] |

Table 5: General ADME Properties of this compound.

Drug Metabolism and Excretion Workflow

The general workflow for characterizing the metabolism and excretion of a novel compound like this compound is outlined below.

Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize the pharmacological profile of this compound.

AT1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the AT1 receptor.

Materials:

-

Radioligand: [125I]Sar1,Ile8-Angiotensin II

-

Tissue Source: Membrane preparations from rat liver or rabbit aorta.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% Bovine Serum Albumin (BSA).

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: High concentration of unlabeled Angiotensin II (e.g., 1 µM).

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration.

-

Binding Reaction: In reaction tubes, combine the membrane preparation, [125I]Angiotensin II (at a concentration near its Kd), and either assay buffer (for total binding), unlabeled Angiotensin II (for non-specific binding), or varying concentrations of this compound.

-

Incubation: Incubate the reaction tubes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the blood pressure-lowering effect of this compound in a genetic model of hypertension.

Materials:

-

Animals: Spontaneously Hypertensive Rats (SHR).

-

Test Compound: this compound formulated for oral administration.

-

Vehicle Control: The formulation vehicle.

-

Blood Pressure Measurement System: Tail-cuff method or radiotelemetry.

Procedure:

-

Acclimatization: Acclimate the SHR to the housing conditions and the blood pressure measurement procedure.

-

Baseline Measurement: Measure the baseline systolic blood pressure and heart rate of all animals.

-

Dosing: Administer this compound or vehicle orally to the rats daily for a specified period.

-

Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals after dosing.

-

Data Analysis: Compare the changes in blood pressure and heart rate between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a potent, selective, and surmountable AT1 receptor antagonist with demonstrated antihypertensive efficacy in preclinical models. Its ability to not only lower blood pressure but also to protect against end-organ damage highlights its potential as a therapeutic agent for hypertension and related cardiovascular disorders. Further studies to fully elucidate its pharmacokinetic profile and to confirm its efficacy and safety in clinical settings would be necessary for its continued development.

References

- 1. Pharmacological profile of this compound, a novel angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a surmountable angiotensin AT1-receptor antagonist, prevents hypertensive complications in aged stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to ME3221 and its Active Metabolite, EF2831

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME3221 is a potent and selective, surmountable antagonist of the angiotensin II type 1 (AT1) receptor. Following administration, this compound is metabolized to its active metabolite, EF2831, which also exhibits AT1 receptor antagonism. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and EF2831, including their mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS), and a summary of key in vitro and in vivo data. Detailed experimental methodologies are provided for the evaluation of these compounds, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their scientific basis.

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The octapeptide angiotensin II is the primary effector of the RAAS, exerting its physiological effects through binding to the AT1 receptor. Antagonism of the AT1 receptor is a well-established therapeutic strategy for the management of hypertension and other cardiovascular diseases. This compound is a novel, nonpeptide AT1 receptor antagonist that demonstrates significant antihypertensive effects in preclinical models. Its activity is, in part, attributed to its active metabolite, EF2831.

Mechanism of Action

This compound and its active metabolite EF2831 are selective antagonists of the AT1 receptor. By competitively binding to the AT1 receptor, they inhibit the actions of angiotensin II, which include vasoconstriction, aldosterone secretion, and cellular growth and proliferation. This antagonism leads to a reduction in total peripheral resistance and a lowering of arterial blood pressure.

Signaling Pathway

The diagram below illustrates the role of this compound and EF2831 within the Renin-Angiotensin-Aldosterone System.

ME3221 for Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ME3221, a competitive angiotensin AT1 receptor antagonist, for hypertension research. It covers the compound's mechanism of action, summarizes key preclinical findings, and offers detailed experimental protocols for researchers investigating its therapeutic potential.

Core Concepts: Mechanism of Action

This compound is a surmountable, competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] Angiotensin II is a potent vasoconstrictor and a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a central role in blood pressure regulation. By competitively binding to the AT1 receptor, this compound prevents angiotensin II from exerting its pressor effects, leading to vasodilation and a reduction in blood pressure.[2]

The RAAS pathway is a critical regulator of blood pressure. This compound's therapeutic effect stems from its ability to block this pathway at the AT1 receptor, thereby mitigating the downstream effects of angiotensin II, which include vasoconstriction, aldosterone release, and sodium and water retention.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and Points of Intervention

References

ME3221: A Technical Guide to its Angiotensin II AT1 Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ME3221 is a potent and selective, competitive antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component in the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the action of Angiotensin II at the AT1 receptor, this compound effectively inhibits vasoconstriction and other downstream signaling events, leading to a reduction in blood pressure. This document provides a comprehensive overview of the receptor binding affinity of this compound, detailing its interaction with the AT1 receptor across various species. It also outlines the experimental protocols used to determine these binding characteristics and illustrates the associated signaling pathways. Information on its active metabolite, EF2831, is also included.

Receptor Binding Affinity

This compound demonstrates high affinity for the Angiotensin II AT1 receptor. This has been quantified through radioligand binding assays, which measure the displacement of a radiolabeled ligand (typically 125I-Angiotensin II) from the receptor by this compound. The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

The binding affinity of this compound for the AT1 receptor exhibits some species-dependent variability.

Table 1: this compound AT1 Receptor Binding Affinity

| Species | Tissue/Cell Line | Parameter | Value (nM) |

| Rabbit | Aortic Membranes | Ki | 3.84 |

| Rat | Liver Membranes | Ki | 2.55 |

| Canine | Aortic Membranes | Ki | 84.5 |

| Canine | Liver Membranes | Ki | 122 |

| Bovine | Adrenal Cortex Membranes | Ki | 21.5 |

Data compiled from publicly available pharmacological profiles.

In functional assays, the antagonistic potency of this compound is often expressed as the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: this compound Functional Antagonism at the AT1 Receptor

| Species | Tissue | Parameter | Value |

| Rabbit | Aorta | pA2 | 8.82 |

| Canine | Aorta | pA2 | 8.18 |

Data compiled from publicly available pharmacological profiles.

Active Metabolite: EF2831

This compound is metabolized to EF2831, which is also a surmountable angiotensin AT1 receptor antagonist.[1][2] In vitro studies have shown that the potency of EF2831 is approximately 1/30th that of the parent compound, this compound.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the receptor binding affinity and functional antagonism of this compound.

Radioligand Binding Assay for AT1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the AT1 receptor.

Materials:

-

Membrane Preparations: Aortic membranes from rabbits or canines, or liver membranes from rats or canines, or adrenal cortex membranes from bovine sources.

-

Radioligand: 125I-Angiotensin II.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass Fiber Filters.

-

Scintillation Counter.

Protocol:

-

Membrane Preparation:

-

Tissues are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 20 minutes) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In assay tubes, add a constant amount of membrane preparation (e.g., 20-50 µg of protein).

-

Add a fixed concentration of 125I-Angiotensin II.

-

Add increasing concentrations of this compound (for competition binding).

-

For determining non-specific binding, a separate set of tubes is prepared with a high concentration of unlabeled Angiotensin II.

-

The final volume is adjusted with the assay buffer.

-

The mixture is incubated for a specified time (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

-

Filtration and Washing:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Radioactivity Measurement:

-

The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition binding curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Aortic Smooth Muscle Contraction Assay

Objective: To determine the functional antagonistic potency (pA2) of this compound.

Materials:

-

Aortic Rings: Thoracic aorta isolated from rabbits or dogs.

-

Organ Bath.

-

Krebs-Henseleit Solution: (in mM) NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1.

-

Agonist: Angiotensin II.

-

Antagonist: this compound.

-

Isometric Force Transducer and Data Acquisition System.

Protocol:

-

Tissue Preparation:

-

The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

-

The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.

-

The rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.

-

-

Equilibration and Pre-contraction:

-

The aortic rings are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 2 g).

-

The rings are then contracted with a high concentration of KCl (e.g., 60 mM) to test for viability.

-

-

Cumulative Concentration-Response Curve:

-

After washing and returning to baseline, a cumulative concentration-response curve to Angiotensin II is generated by adding increasing concentrations of the agonist to the organ bath.

-

The contractile responses are recorded.

-

-

Antagonist Incubation:

-

The tissues are washed, and then incubated with a specific concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

-

Second Concentration-Response Curve:

-

In the continued presence of this compound, a second cumulative concentration-response curve to Angiotensin II is generated.

-

-

Data Analysis:

-

The concentration-response curves for Angiotensin II in the absence and presence of this compound are plotted.

-

The dose ratio (the ratio of the EC50 of Angiotensin II in the presence of this compound to the EC50 in its absence) is calculated.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of this compound. The x-intercept of the Schild plot gives the pA2 value.

-

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the AT1 receptor. This means it binds to the same site as the endogenous ligand, Angiotensin II, but does not activate the receptor. By occupying the binding site, this compound prevents Angiotensin II from binding and initiating the downstream signaling cascade that leads to vasoconstriction and other physiological effects.

Angiotensin II AT1 Receptor Signaling

The binding of Angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR), activates multiple intracellular signaling pathways. This compound blocks the initiation of these pathways.

Caption: this compound blocks Angiotensin II binding to the AT1 receptor.

The diagram above illustrates the primary signaling pathway inhibited by this compound. Angiotensin II binding to the AT1 receptor activates the Gq/11 protein, which in turn activates Phospholipase Cβ (PLCβ). PLCβ cleaves Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC). These events culminate in physiological responses such as vasoconstriction. This compound competitively blocks the initial step of this cascade.

Experimental Workflow for Determining Binding Affinity

The logical flow of experiments to characterize the binding affinity of a compound like this compound is crucial for drug development.

References

In Vitro Profile of ME3221: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ME3221 is a novel, nonpeptide, surmountable (competitive) antagonist of the angiotensin II type 1 (AT1) receptor. As a key regulator of the renin-angiotensin system (RAS), the AT1 receptor is a critical target in the management of hypertension and other cardiovascular diseases. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, presenting key quantitative data, detailed experimental methodologies for cited assays, and visual representations of its mechanism of action and experimental workflows.

Core Efficacy and Potency: In Vitro Quantitative Data

The in vitro potency of this compound has been evaluated in various functional and binding assays across different species. The data consistently demonstrates high affinity and potent antagonism of the AT1 receptor.

Functional Antagonism

The antagonistic potency of this compound was determined in isolated tissue preparations by measuring its ability to inhibit angiotensin II-induced contractions. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key measure of competitive antagonism.

| Tissue Preparation | Species | pA2 Value |

| Aorta | Rabbit | 8.82[1] |

| Aorta | Canine | 8.18[1] |

Receptor Binding Affinity

The binding affinity of this compound to the AT1 receptor was quantified using radioligand binding assays. The inhibition constant (Ki) indicates the concentration of the compound required to occupy 50% of the receptors.

| Tissue Source | Species | Ki (nM) |

| Aortic Membranes | Rabbit | 3.84[1] |

| Liver Membranes | Rat | 2.55[1] |

| Aortic Membranes | Canine | 84.5[1] |

| Liver Membranes | Canine | 122[1] |

| Adrenal Cortex Membranes | Bovine | 21.5[1] |

Potency of Metabolite

This compound is metabolized to EF2831, which is also an active AT1 receptor antagonist. In vitro studies have shown that the parent compound is significantly more potent.

| Compound | Relative Potency (in vitro) |

| This compound | 1 |

| EF2831 | 1/30th that of this compound[2] |

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize this compound. While the specific details of the original studies may vary, these protocols outline the standard methodologies.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the AT1 receptor.

1. Membrane Preparation:

-

Tissues (e.g., rat liver, rabbit aorta) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membrane fraction.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [125I]Angiotensin II).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

Membrane preparation.

-

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled AT1 receptor antagonist (e.g., losartan).

-

The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Contractility Assay (Schild Analysis)

This functional assay measures the potency of a competitive antagonist by quantifying its effect on the agonist-induced contraction of an isolated tissue.

1. Tissue Preparation:

-

A segment of the thoracic aorta is carefully dissected from the animal (e.g., rabbit).

-

The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.

-

The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

2. Experimental Procedure:

-

The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

A cumulative concentration-response curve to angiotensin II is obtained by adding the agonist in a stepwise manner and recording the isometric contraction.

-

The tissue is then washed and incubated with a fixed concentration of this compound for a predetermined time to allow for equilibration.

-

A second cumulative concentration-response curve to angiotensin II is then generated in the presence of this compound.

-

This process is repeated with increasing concentrations of this compound.

3. Data Analysis:

-

The concentration-response curves for angiotensin II in the absence and presence of different concentrations of this compound are plotted.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) is calculated for each antagonist concentration.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the molar concentration of the antagonist.

-

The pA2 value is determined from the x-intercept of the Schild regression line. A slope not significantly different from unity is indicative of competitive antagonism.

Visualizing the Mechanism and Workflow

Angiotensin II AT1 Receptor Signaling Pathway

This compound, as an AT1 receptor antagonist, blocks the initiation of the canonical signaling cascade triggered by angiotensin II. This pathway is primarily mediated by the Gq/11 family of G proteins.

General Workflow for In Vitro Antagonist Characterization

The process of characterizing a novel antagonist like this compound in vitro typically follows a structured workflow, from initial binding studies to functional validation.

References

Methodological & Application

ME3221 Experimental Protocol in Rats: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the preclinical evaluation of ME3221, a potent and selective angiotensin II receptor antagonist, in rat models of hypertension and associated renal injury. The protocols outlined herein describe the use of stroke-prone spontaneously hypertensive rats (SHRSP) to assess the antihypertensive efficacy and end-organ protective effects of this compound. Methodologies for blood pressure measurement, and assessment of renal damage via proteinuria and urinary N-acetyl-β-D-glucosaminidase (NAG) activity are detailed. Quantitative data from representative studies are summarized to guide experimental design and data interpretation. Additionally, a diagram of the angiotensin II AT1 receptor signaling pathway is provided to illustrate the mechanism of action of this compound.

Introduction

This compound is a surmountable antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS) which plays a critical role in blood pressure regulation and cardiovascular homeostasis.[1] Dysregulation of the RAS is a major contributor to the pathophysiology of hypertension and related end-organ damage, including renal injury. As an AT1 receptor blocker, this compound competitively inhibits the binding of angiotensin II to its receptor, thereby mitigating its downstream effects, including vasoconstriction, aldosterone secretion, and cellular growth promotion.[2] Preclinical studies in rat models are essential for characterizing the pharmacological profile of this compound and establishing its potential as a therapeutic agent for hypertension and related complications.

Mechanism of Action: Angiotensin II AT1 Receptor Signaling Pathway

This compound exerts its pharmacological effects by blocking the Angiotensin II Type 1 (AT1) receptor. The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events that contribute to the development and maintenance of hypertension. The following diagram illustrates the primary signaling pathway mediated by the AT1 receptor and the point of intervention for this compound.

Caption: this compound blocks Angiotensin II binding to the AT1 receptor.

Experimental Protocols

Animal Model: Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

The SHRSP is a well-established inbred rat model that spontaneously develops severe hypertension, leading to stroke and other cardiovascular complications, making it a relevant model for studying the effects of antihypertensive agents.[3]

-

Strain: Stroke-Prone Spontaneously Hypertensive Rats (SHRSP).

-

Age: Experiments are typically initiated in young rats (e.g., 6 weeks of age) before the full development of severe hypertension and end-organ damage.[3] For studies in aged rats, animals of 32 weeks of age can be used.[4]

-

Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water. For salt-loaded models, 1% NaCl can be added to the drinking water to accelerate hypertension and complications.[3]

-

Control Group: Age-matched Wistar-Kyoto (WKY) rats can be used as a normotensive control strain. An untreated SHRSP group should also be included as a disease control.

Drug Administration

This compound is orally active and can be administered daily via oral gavage.

-

Formulation: this compound can be suspended in a suitable vehicle, such as a 0.5% solution of carboxymethyl cellulose.

-

Dosage: Effective doses in SHRSP have been shown to be in the range of 3 to 10 mg/kg/day.[3][4] A dose-response study may be warranted to determine the optimal dose for a specific experimental endpoint.

-

Duration of Treatment: Chronic studies typically involve daily administration for several weeks (e.g., from 6 to 20 weeks of age) to assess the long-term effects on blood pressure and end-organ damage.[3] Long-term studies in aged rats can extend for 32 weeks.[4]

-

Comparison Drugs: Losartan (10 mg/kg/day) and enalapril (10 mg/kg/day) can be used as reference compounds.[3][4]

Measurement of Systolic Blood Pressure (SBP)

Non-invasive blood pressure measurement is a standard procedure for monitoring the antihypertensive effects of this compound.

-

Method: The tail-cuff method is a widely used non-invasive technique for measuring systolic blood pressure in rats.

-

Procedure:

-

Acclimatize the rats to the restraining device and the tail-cuff apparatus for several days before the actual measurements to minimize stress-induced fluctuations in blood pressure.

-

Warm the rat's tail to a suitable temperature (e.g., 37°C) to detect the tail artery pulse.

-

Place the tail cuff and a pulse transducer on the base of the tail.

-

Inflate the cuff to a pressure sufficient to occlude blood flow and then gradually deflate it.

-

The pressure at which the pulse reappears is recorded as the systolic blood pressure.

-

Multiple readings should be taken for each animal at each time point, and the average value should be used.

-

-

Frequency: Blood pressure should be monitored at regular intervals throughout the study (e.g., weekly).

Assessment of Renal Injury

Increased urinary protein excretion is a key indicator of glomerular damage.

-

Sample Collection: Collect 24-hour urine samples from individual rats housed in metabolic cages.

-

Analysis: The total protein concentration in the urine can be determined using a standard colorimetric assay, such as the Bradford or Lowry method.

-

Expression of Results: Proteinuria is typically expressed as the total amount of protein excreted over 24 hours (mg/24h).

Elevated urinary NAG activity is a sensitive marker of renal tubular injury.

-

Sample Collection: Use urine samples collected as described for proteinuria.

-

Analysis: NAG activity can be measured using a commercially available colorimetric assay kit. The assay is based on the hydrolysis of a specific substrate by NAG, leading to the formation of a colored product that can be quantified spectrophotometrically.

-

Expression of Results: NAG activity is typically expressed as units per liter (U/L) or normalized to urinary creatinine concentration to account for variations in urine output.

Data Presentation

The following tables summarize representative quantitative data from studies evaluating the effects of this compound in SHRSP.

Table 1: Effect of this compound on Systolic Blood Pressure (SBP) in Salt-Loaded SHRSP

| Treatment Group | Dose (mg/kg/day) | SBP at 20 weeks of age (mmHg) |

| Control (SHRSP) | - | > 250 |

| This compound | 3 | Significantly reduced vs. Control |

| This compound | 10 | Significantly reduced vs. Control |

| Losartan | 10 | Significantly reduced vs. Control |

| Enalapril | 10 | Significantly reduced vs. Control |

Data are conceptual and based on findings reported in scientific literature.[3]

Table 2: Effect of Chronic this compound Treatment on Renal Injury Markers in Aged SHRSP

| Treatment Group | Dose (mg/kg/day) | Proteinuria | Urinary NAG Activity |

| Control (SHRSP) | - | Increased | Increased |

| This compound | 10 | Suppressed | Suppressed |

| Losartan | 10 | Suppressed | Suppressed |

| Enalapril | 10 | Suppressed | Suppressed |

Data are conceptual and based on findings reported in scientific literature.[4]

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating this compound in a rat model of hypertension.

Caption: General workflow for this compound evaluation in rats.

References

- 1. Evaluation of the relative performance of 12 urinary biomarkers for renal safety across 22 rat sensitivity and specificity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Protective effects of this compound on hypertensive complications and lifespan in salt-loaded stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of chronic treatment with this compound on blood pressure and mortality in aged stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Oral Administration of ME3221 in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ME3221 is a potent and selective, surmountable antagonist of the angiotensin II type 1 (AT1) receptor. It has been investigated in preclinical animal models for its antihypertensive effects. Oral administration of this compound has demonstrated efficacy in reducing blood pressure and preventing complications associated with hypertension in various rat strains, including Spontaneously Hypertensive Rats (SHR) and Stroke-Prone Spontaneously Hypertensive Rats (SHRSP). This document provides a summary of the available data on the oral administration of this compound in these models, along with generalized experimental protocols based on the conducted research.

Mechanism of Action

This compound functions by blocking the binding of angiotensin II to its AT1 receptor. Angiotensin II is a key component of the renin-angiotensin system (RAS), a critical regulator of blood pressure. By inhibiting the action of angiotensin II, this compound leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.

Application Notes and Protocols for ME3221 Dosing in Spontaneously Hypertensive Rats

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing regimen of ME3221, a competitive angiotensin AT1 receptor antagonist, in spontaneously hypertensive rat (SHR) models. The provided protocols and data are based on preclinical studies investigating the antihypertensive effects of this compound.

Introduction

This compound is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component in the renin-angiotensin system (RAS) that regulates blood pressure.[1] By blocking the AT1 receptor, this compound inhibits the vasoconstrictive and other hypertensive effects of Angiotensin II, making it a subject of interest for the treatment of hypertension. The spontaneously hypertensive rat (SHR) and its stroke-prone substrain (SHRSP) are widely used preclinical models that mimic human essential hypertension.[2]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in reducing systolic blood pressure (SBP) in spontaneously hypertensive rats.

Table 1: Effect of this compound on Systolic Blood Pressure in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

This table presents the approximate mean systolic blood pressure (SBP) in aged (32-week-old) SHRSP treated with this compound (10 mg/kg/day, p.o.) over a period of 32 weeks. The control group received a vehicle solution.[1]

| Treatment Week | Control SBP (mmHg ± SEM) | This compound (10 mg/kg/day) SBP (mmHg ± SEM) |

| 0 | 240 ± 5 | 240 ± 5 |

| 4 | 255 ± 8 | 210 ± 6 |

| 8 | 258 ± 10 | 205 ± 5 |

| 12 | 260 ± 12 | 200 ± 7 |

| 16 | 255 ± 11 | 198 ± 6 |

| 20 | 250 ± 10 | 195 ± 5 |

| 24 | 255 ± 13 | 198 ± 7 |

| 28 | 260 ± 15 | 200 ± 8 |

| 32 | 258 ± 14 | 195 ± 6 |

Table 2: Comparative Efficacy of this compound in Salt-Loaded Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

This table summarizes the effects of different oral doses of this compound, compared to other antihypertensive agents, on hypertensive complications and survival in salt-loaded SHRSP treated from the 6th to the 20th week of age.[3]

| Treatment Group | Dose | Effect on SBP Elevation | Survival Rate |

| Control | - | Rapid Elevation | 0% by 15 weeks |

| This compound | 3 mg/kg/day | Suppressed | > 90% |

| This compound | 10 mg/kg/day | Suppressed | > 90% |

| Losartan | 10 mg/kg/day | Suppressed | > 90% |

| Enalapril | 10 mg/kg/day | Suppressed | Not specified, but less potent than this compound and Losartan in preventing complications and mortality. |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a stable suspension of this compound for oral gavage in rats.

Materials:

-

This compound powder

-

0.5% Carboxymethylcellulose (CMC) Na solution

-

Weighing scale

-

Spatula

-

Mortar and pestle (optional, for trituration)

-

Stir plate and magnetic stir bar

-

Volumetric flask

-

Storage container (e.g., amber glass bottle)

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 ml solution for a 10 mg/kg dose in a 200g rat (requiring 2 mg), at a dosing volume of 1 ml, the concentration would be 2 mg/ml.

-

Weigh the calculated amount of this compound powder accurately.

-

Prepare the 0.5% CMC Na solution by dissolving 0.5 g of CMC Na in 100 ml of distilled water. Heat and stir until a clear, viscous solution is formed. Allow the solution to cool to room temperature.

-

Add a small amount of the 0.5% CMC Na solution to the this compound powder and triturate to form a smooth paste. This helps in achieving a uniform suspension.

-

Gradually add the remaining 0.5% CMC Na solution to the paste while continuously stirring.

-

Transfer the suspension to a volumetric flask and adjust the final volume with the 0.5% CMC Na solution.

-

Stir the suspension on a magnetic stir plate for at least 30 minutes to ensure homogeneity.

-

Store the suspension in a labeled, airtight container at 4°C. Shake well before each use.

Protocol 2: Oral Gavage Administration of this compound in Spontaneously Hypertensive Rats

Objective: To administer a precise dose of this compound orally to spontaneously hypertensive rats.

Materials:

-

This compound suspension (prepared as in Protocol 1)

-

Spontaneously Hypertensive Rats (SHR or SHRSP)

-

Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)

-

Syringe (1-3 ml)

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Gently handle the rats to acclimate them to the procedure and reduce stress.

-

Securely restrain the rat by grasping it firmly but gently behind the head and shoulders with one hand, using the thumb and forefinger to prevent head movement. The other fingers should support the body.

-

-

Dose Calculation:

-

Weigh the rat immediately before dosing to ensure accurate dose calculation.

-

Calculate the volume of the this compound suspension to be administered based on the rat's body weight and the desired dose (e.g., for a 10 mg/kg dose in a 250g rat, the required dose is 2.5 mg. If the suspension concentration is 2.5 mg/ml, administer 1 ml).

-

-

Gavage Needle Measurement:

-

Measure the correct insertion length for the gavage needle by holding it alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.

-

-

Administration:

-

Draw the calculated volume of the this compound suspension into the syringe and attach the gavage needle.

-

Hold the rat in a vertical position.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert. Do not force the needle.

-

Once the needle has reached the pre-measured depth, slowly depress the syringe plunger to deliver the suspension.

-

Gently withdraw the needle along the same path of insertion.

-

-

Post-Administration Monitoring:

-

Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation, for a few minutes after the procedure.

-

Mandatory Visualizations

Signaling Pathway of Angiotensin II and Inhibition by this compound

Caption: this compound blocks Angiotensin II binding to the AT1 receptor.

Experimental Workflow for this compound Dosing in SHR

Caption: Workflow for evaluating this compound's antihypertensive effects.

References

- 1. Protective effects of this compound on hypertensive complications and lifespan in salt-loaded stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of ME3221 in Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of ME3221, a competitive angiotensin AT1 receptor antagonist, in mitigating hypertensive complications in stroke-prone spontaneously hypertensive rat (SHRSP) models. The included data and protocols are intended to guide researchers in designing and executing preclinical studies to evaluate similar compounds.

Introduction

The stroke-prone spontaneously hypertensive rat (SHRSP) is a well-established animal model for human essential hypertension and stroke. These rats genetically develop severe hypertension, leading to a high incidence of cerebral stroke, renal damage, and cardiac hypertrophy. This compound has been investigated for its protective effects against these complications. As a surmountable antagonist of the angiotensin II type 1 (AT1) receptor, this compound works by blocking the vasoconstrictive and other detrimental effects of angiotensin II, a key regulator of blood pressure.[1][2]

Mechanism of Action: Angiotensin II Receptor Blockade

This compound competitively inhibits the binding of angiotensin II to its AT1 receptor. This action prevents the downstream signaling cascade that leads to vasoconstriction, aldosterone release, and cellular growth, thereby reducing blood pressure and preventing end-organ damage.

Efficacy of this compound in SHRSP Models: Quantitative Data Summary

Long-term oral administration of this compound has demonstrated significant protective effects in SHRSP models. The following tables summarize the key quantitative findings from comparative studies involving this compound, losartan (an insurmountable AT1 antagonist), and enalapril (an ACE inhibitor).

Table 1: Effects of this compound on Survival Rate in Aged SHRSP

| Treatment Group (10 mg/kg/day) | Age at Start of Treatment (weeks) | Treatment Duration | Survival Rate at 64 Weeks of Age |

| Control | 32 | 32 weeks | 0% |

| This compound | 32 | 32 weeks | 100% |

| Losartan | 32 | 32 weeks | 100% |

| Enalapril | 32 | 32 weeks | 100% |

Data sourced from a long-term study in aged SHRSP.[3]

Table 2: Effects of this compound on Systolic Blood Pressure (SBP) in Aged SHRSP

| Treatment Group (10 mg/kg/day) | Baseline SBP (mmHg) | SBP During Treatment (approx. mmHg) |

| Control | ~240 | Maintained at ~240 |

| This compound | ~240 | Reduced to ~200 |

| Losartan | ~240 | Reduced to ~220 |

| Enalapril | ~240 | Reduced to ~220 |

This compound was significantly more effective at reducing SBP compared to losartan and enalapril in this study.[4]

Table 3: Effects of this compound on Hypertensive Complications in Salt-Loaded SHRSP

| Treatment Group | Dose (mg/kg/day) | Survival Rate | Prevention of Cerebral Apoplexy | Reduction in Proteinuria | Reduction in Cardiac Hypertrophy |

| Control | - | 0% by 15 weeks | - | - | - |

| This compound | 3 | >90% | Yes | Yes | Yes |

| This compound | 10 | >90% | Yes | Yes | Yes |

| Losartan | 10 | >90% | Yes | Yes | Yes |

| Enalapril | 10 | Lower than this compound/Losartan | Less potent | Less potent | Less potent |

Study conducted in salt-loaded SHRSP from 6 to 20 weeks of age.[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of compounds like this compound in SHRSP models.

Animal Model and Drug Administration Protocol

1. Animals:

-

Male stroke-prone spontaneously hypertensive rats (SHRSP) and age-matched Wistar Kyoto (WKY) rats as normotensive controls are used.

-

Animals are typically housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Standard laboratory chow and water are provided ad libitum. For salt-loaded models, 1% NaCl is added to the drinking water.[2]

2. Drug Administration:

-

This compound, losartan, or enalapril are typically administered orally via gavage.

-

The compounds are suspended in a suitable vehicle, such as a 0.5% carboxymethyl cellulose solution.

-

Dosing regimens can vary, but common doses are 3-10 mg/kg/day for this compound and 10 mg/kg/day for losartan and enalapril.[2]

-

Treatment duration can range from several weeks to months, depending on the study's objectives.

Systolic Blood Pressure (SBP) Measurement Protocol

1. Method:

-

The tail-cuff method is a common non-invasive technique for measuring SBP in rats.

2. Procedure:

-

The rat is placed in a restrainer.

-

A cuff with a pneumatic pulse sensor is placed around the base of the tail.

-

The cuff is inflated to a pressure above the expected SBP and then slowly deflated.

-

The pressure at which the pulse reappears is recorded as the SBP.

-

To ensure accuracy, measurements should be taken multiple times for each animal, and the average is used.

-

Rats should be acclimated to the procedure to minimize stress-induced blood pressure variations.

Urine Analysis for Proteinuria and N-acetyl-beta-D-glucosaminidase (NAG) Activity Protocol

1. Urine Collection:

-

Rats are housed individually in metabolic cages for 24-hour urine collection.

-

Urine volume is recorded.

2. Proteinuria Measurement:

-

Urinary protein concentration can be determined using standard methods such as the Bradford protein assay.

-

Total protein excretion is calculated based on the urine volume.

3. N-acetyl-beta-D-glucosaminidase (NAG) Activity Assay:

-

NAG is a marker of renal tubular damage.

-

Sample Preparation: Centrifuge urine samples to remove sediment.

-

Assay Principle: The assay is based on the hydrolysis of a specific substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) by NAG, which releases a chromogenic product (p-nitrophenol) that can be measured spectrophotometrically.

-

Procedure:

-

Mix the urine sample with the substrate in a suitable buffer (pH 4.4).

-

Incubate at 37°C for a defined period.

-

Stop the reaction with a high pH buffer (e.g., glycine-NaOH).

-

Measure the absorbance of the liberated p-nitrophenol at a specific wavelength (e.g., 405 nm).

-

NAG activity is expressed as units per liter or normalized to urinary creatinine concentration.

-

Histopathological Examination Protocol

1. Tissue Collection and Preparation:

-

At the end of the study, animals are euthanized, and organs of interest (brain, kidneys, heart) are collected.

-

Tissues are fixed in 10% neutral buffered formalin.

-

After fixation, tissues are dehydrated, cleared, and embedded in paraffin.

2. Sectioning and Staining:

-

Paraffin-embedded tissues are sectioned at a thickness of 4-5 µm.

-

Sections are stained with Hematoxylin and Eosin (H&E) for general morphological assessment.

-

Special stains can be used to highlight specific pathological features:

-

Periodic acid-Schiff (PAS) for visualizing basement membranes and glomerulosclerosis in the kidney.

-

Masson's trichrome for identifying fibrosis in the heart and kidneys.

-

Prussian blue for detecting hemosiderin deposits (microbleeds) in the brain.

-

3. Microscopic Evaluation:

-

Stained sections are examined under a light microscope by a qualified pathologist.

-

Lesions such as cerebral hemorrhage, infarction, renal glomerular and tubular damage, and cardiac hypertrophy are scored and quantified.

Conclusion

This compound demonstrates significant potential in preventing the severe hypertensive complications associated with the SHRSP model. Its efficacy in reducing blood pressure, improving survival, and protecting against end-organ damage is comparable, and in some aspects superior, to other established antihypertensive agents like losartan and enalapril. The protocols outlined in these notes provide a framework for the preclinical evaluation of novel angiotensin II receptor antagonists and other potential antihypertensive therapies.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Long-term prehypertension treatment with losartan effectively prevents brain damage and stroke in stroke-prone spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The antiproteinuric action of enalapril in stroke-prone spontaneously hypertensive rats is unrelated to alterations in urinary prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stroke.ahajournals.org [stroke.ahajournals.org]

Long-Term Administration Effects of ME3221: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ME3221 is a potent and selective, surmountable antagonist of the angiotensin II type 1 (AT1) receptor. As a member of the angiotensin II receptor blocker (ARB) class of drugs, this compound exerts its pharmacological effects by inhibiting the actions of angiotensin II, a key peptide hormone in the Renin-Angiotensin-Aldosterone System (RAAS). This document provides detailed application notes and protocols based on preclinical studies investigating the long-term administration effects of this compound, primarily in hypertensive animal models.

Mechanism of Action

This compound competitively blocks the AT1 receptor, preventing angiotensin II from binding and eliciting its downstream effects. The primary consequences of AT1 receptor activation include vasoconstriction, aldosterone secretion, and cellular growth, all of which contribute to increased blood pressure and cardiovascular remodeling. By antagonizing this receptor, this compound leads to vasodilation, reduced aldosterone levels, and a decrease in blood pressure.

Signaling Pathway

The diagram below illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention for this compound.

Long-Term Preclinical Efficacy

Long-term administration of this compound has been evaluated in rodent models of hypertension, specifically in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP). These studies demonstrate a stable and sustained antihypertensive effect without the development of tolerance.

Data Presentation

The following tables summarize the key findings from long-term studies with this compound.

Table 1: Effects of Long-Term this compound Administration on Systolic Blood Pressure (SBP) in Aged SHRSP

| Treatment Group | Dose (mg/kg/day, p.o.) | Study Duration | Baseline SBP (mmHg) | SBP During Treatment (mmHg) |

| Control | Vehicle | 32 weeks | >250 | Maintained at high levels |

| This compound | 10 | 32 weeks | >250 | ~200 (significantly lower than control) |

| Losartan | 10 | 32 weeks | >250 | Lower than control |

| Enalapril | 10 | 32 weeks | >250 | Lower than control |

Data summarized from published abstracts. "p.o." refers to oral administration.

Table 2: Survival and Hypertensive Complications in Aged SHRSP After Long-Term Treatment

| Treatment Group | Dose (mg/kg/day, p.o.) | Study Duration | Survival Rate at 64 Weeks | Incidence of Hypertensive Complications |

| Control | Vehicle | 32 weeks | 0% | High (Cerebral apoplexy, renal injury, heart failure) |

| This compound | 10 | 32 weeks | 100% | Suppressed |

| Losartan | 10 | 32 weeks | 100% | Suppressed |

| Enalapril | 10 | 32 weeks | 100% | Suppressed |

Hypertensive complications include cerebral hemorrhage, proteinuria, and cardiac hypertrophy.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited preclinical studies.

Long-Term Antihypertensive Study in Aged SHRSP

Objective: To evaluate the long-term efficacy of this compound in reducing blood pressure and preventing hypertensive complications in a model of severe hypertension.

Animal Model:

-

Species: Rat

-

Strain: Stroke-Prone Spontaneously Hypertensive (SHRSP)

-

Age at Start of Treatment: 32 weeks

-

Sex: Male

Experimental Groups:

-

Vehicle Control

-

This compound (10 mg/kg/day)

-

Losartan (10 mg/kg/day) - Reference Compound

-

Enalapril (10 mg/kg/day) - Reference Compound

Drug Administration:

-

Route: Oral gavage

-

Frequency: Once daily

-

Duration: 32 weeks

Workflow:

Outcome Measures:

-

Primary Endpoint: Systolic Blood Pressure (SBP), measured non-invasively via the tail-cuff method at regular intervals.

-

Secondary Endpoints:

-

Survival rate.

-

Incidence of stroke and other neurological signs.

-

Markers of renal injury (e.g., proteinuria).

-

Evidence of cardiac hypertrophy (e.g., heart weight to body weight ratio).

-

Safety and Tolerability

In the described long-term preclinical studies, this compound was well-tolerated. No significant adverse effects on heart rate were reported with repeated administration.

Discussion and Conclusion

The available preclinical data strongly suggest that long-term administration of this compound provides a stable and lasting antihypertensive effect. In animal models of severe hypertension, this compound not only controls blood pressure but also prevents the development of severe and life-threatening hypertensive complications, leading to a significant improvement in survival. Its efficacy is comparable to that of other established antihypertensive agents like losartan and enalapril. These findings indicate that this compound is a promising candidate for the treatment of chronic hypertension. Further studies, including clinical trials, would be required to establish its long-term safety and efficacy profile in humans.

Application Notes and Protocols for In Vivo Studies with ME3221

For Researchers, Scientists, and Drug Development Professionals

Introduction

ME3221 is a potent and selective competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] It has demonstrated significant antihypertensive effects in various preclinical models, making it a valuable tool for cardiovascular research.[1] These application notes provide detailed protocols for the preparation and in vivo evaluation of this compound, with a focus on studies utilizing the Spontaneously Hypertensive Rat (SHR) model.

Mechanism of Action